molecular formula C18H19NO4 B6379140 4-(3-BOC-Aminophenyl)-2-formylphenol, 95% CAS No. 1261898-72-9

4-(3-BOC-Aminophenyl)-2-formylphenol, 95%

Cat. No. B6379140
CAS RN: 1261898-72-9
M. Wt: 313.3 g/mol
InChI Key: OUAXLADCMAJQII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-BOC-Aminophenyl)-2-formylphenol, 95% is an organic compound that has a wide range of applications in the fields of chemistry, biochemistry, and medicine. Its structure is composed of an aromatic ring, a phenyl group, and a formyl group. It is a white crystalline solid that has a melting point of 105-106 °C. It has a molecular weight of 243.3 g/mol and a density of 1.2 g/cm3.

Scientific Research Applications

4-(3-BOC-Aminophenyl)-2-formylphenol, 95% has a wide range of scientific research applications. It is used as a reagent in organic synthesis, as a chemical intermediate in the production of pharmaceuticals, and as a catalyst in various reactions. It is also used in the synthesis of peptides, peptidomimetics, and other bioactive molecules. Additionally, it is used in the synthesis of polymers and in the development of new materials.

Mechanism of Action

The mechanism of action of 4-(3-BOC-Aminophenyl)-2-formylphenol, 95% is based on the presence of the formyl group. This group can undergo nucleophilic addition reactions with amines, thiols, and other nucleophiles. This allows the compound to be used in the synthesis of a variety of molecules.
Biochemical and Physiological Effects
4-(3-BOC-Aminophenyl)-2-formylphenol, 95% does not have any known biochemical or physiological effects. It is a synthetic compound and does not have any known metabolic pathways.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(3-BOC-Aminophenyl)-2-formylphenol, 95% in laboratory experiments include its high purity and low cost. Additionally, it is a stable compound and is relatively easy to handle. The major limitation of using this compound is that it requires multiple steps for its synthesis, which can be time-consuming and costly.

Future Directions

Future research on 4-(3-BOC-Aminophenyl)-2-formylphenol, 95% may include the development of more efficient and cost-effective synthesis methods, the investigation of its reactivity with other compounds, and the study of its potential applications in the development of new materials. Additionally, further research may be conducted on its mechanism of action and its potential biochemical and physiological effects.

Synthesis Methods

4-(3-BOC-Aminophenyl)-2-formylphenol, 95% can be synthesized through a multi-step process. The first step involves the reaction of 4-aminophenol with 3-bromopropionic acid in the presence of anhydrous potassium carbonate and pyridine to form 4-(3-bromopropionyl)-2-aminophenol. This intermediate is then reacted with formic acid in the presence of a base such as sodium hydroxide to form the desired product, 4-(3-BOC-Aminophenyl)-2-formylphenol, 95%.

properties

IUPAC Name

tert-butyl N-[3-(3-formyl-4-hydroxyphenyl)phenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-18(2,3)23-17(22)19-15-6-4-5-12(10-15)13-7-8-16(21)14(9-13)11-20/h4-11,21H,1-3H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUAXLADCMAJQII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC(=C(C=C2)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-BOC-Aminophenyl)-2-formylphenol

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